N-(2,4-Dimethoxyphenyl)-4,4,5,8-tetramethyldithiolo[3,4-c]quinolin-1-imine N-(2,4-Dimethoxyphenyl)-4,4,5,8-tetramethyldithiolo[3,4-c]quinolin-1-imine
Brand Name: Vulcanchem
CAS No.: 352659-53-1
VCID: VC0430501
InChI: InChI=1S/C22H24N2O2S2/c1-13-7-10-17-15(11-13)19-20(22(2,3)24(17)4)27-28-21(19)23-16-9-8-14(25-5)12-18(16)26-6/h7-12H,1-6H3
SMILES: CC1=CC2=C(C=C1)N(C(C3=C2C(=NC4=C(C=C(C=C4)OC)OC)SS3)(C)C)C
Molecular Formula: C22H24N2O2S2
Molecular Weight: 412.6g/mol

N-(2,4-Dimethoxyphenyl)-4,4,5,8-tetramethyldithiolo[3,4-c]quinolin-1-imine

CAS No.: 352659-53-1

Main Products

VCID: VC0430501

Molecular Formula: C22H24N2O2S2

Molecular Weight: 412.6g/mol

N-(2,4-Dimethoxyphenyl)-4,4,5,8-tetramethyldithiolo[3,4-c]quinolin-1-imine - 352659-53-1

CAS No. 352659-53-1
Product Name N-(2,4-Dimethoxyphenyl)-4,4,5,8-tetramethyldithiolo[3,4-c]quinolin-1-imine
Molecular Formula C22H24N2O2S2
Molecular Weight 412.6g/mol
IUPAC Name N-(2,4-dimethoxyphenyl)-4,4,5,8-tetramethyldithiolo[3,4-c]quinolin-1-imine
Standard InChI InChI=1S/C22H24N2O2S2/c1-13-7-10-17-15(11-13)19-20(22(2,3)24(17)4)27-28-21(19)23-16-9-8-14(25-5)12-18(16)26-6/h7-12H,1-6H3
Standard InChIKey KIRTWUVQXPNNFB-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N(C(C3=C2C(=NC4=C(C=C(C=C4)OC)OC)SS3)(C)C)C
Canonical SMILES CC1=CC2=C(C=C1)N(C(C3=C2C(=NC4=C(C=C(C=C4)OC)OC)SS3)(C)C)C
PubChem Compound 1906897
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator